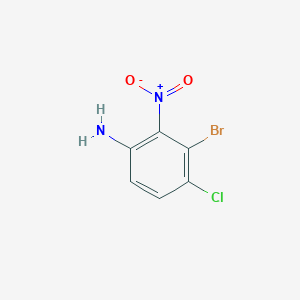

3-Bromo-4-chloro-2-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-chloro-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O2/c7-5-3(8)1-2-4(9)6(5)10(11)12/h1-2H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWRKJNAVOGBGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)[N+](=O)[O-])Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 3 Bromo 4 Chloro 2 Nitroaniline and Analogs

Precursor-Based Synthetic Routes and Optimizations

The traditional synthesis of 3-bromo-4-chloro-2-nitroaniline relies on a multi-step process starting from readily available precursors. The key to a successful synthesis lies in the precise control of each reaction step, from the introduction of halogens and the nitro group to the final amination.

Regioselective Halogenation Strategies

Achieving the desired 3-bromo-4-chloro substitution pattern on an aniline (B41778) precursor is a significant challenge due to the complex interplay of directing effects of the substituents. The order and method of halogen introduction are critical for controlling the final positions.

A common strategy involves the electrophilic bromination of a pre-existing chlorinated aniline or nitrobenzene (B124822) derivative. For instance, starting with 4-chloro-2-nitroaniline (B28928), bromination can be directed to the position ortho to the amino group and meta to the nitro group. A typical procedure involves treating 2-chloro-4-nitroaniline (B86195) with a brominating agent like a mixture of hydrobromic acid and sodium chlorate (B79027) in an acidic medium. chemicalbook.com The reaction temperature is carefully controlled, often starting at a lower temperature and then raised to ensure the reaction goes to completion. chemicalbook.com

Another approach starts with p-chloronitrobenzene, which is dissolved in an aqueous sulfuric acid solution. chemicalbook.com A bromine source, such as elemental bromine or potassium bromate, is then added slowly. chemicalbook.com This electrophilic aromatic substitution targets the position meta to the strongly deactivating nitro group, resulting in the formation of 3-bromo-4-chloronitrobenzene. chemicalbook.com The subsequent reduction of the nitro group yields 3-bromo-4-chloroaniline (B1338066).

Similarly, the synthesis of analogs like 4-bromo-3-chloroaniline (B1265746) can be achieved by the direct bromination of 3-chloroaniline (B41212). smolecule.com The amino group is a strong activating group and directs the incoming electrophile (bromine) to the ortho and para positions. Since the para position is occupied by the chlorine atom in a related precursor (4-chloroaniline), bromination would be directed to the ortho position. For 3-chloroaniline, the para position relative to the amino group is open, leading to the formation of 4-bromo-3-chloroaniline. smolecule.com

| Starting Material | Reagents | Product | Key Feature |

| 2-Chloro-4-nitroaniline | HBr, NaClO₃, H₂SO₄ | 2-Bromo-6-chloro-4-nitroaniline | Directing effect of NH₂ and NO₂ groups guides bromination. chemicalbook.com |

| p-Chloronitrobenzene | Br₂ or KBrO₃, H₂SO₄ | 3-Bromo-4-chloronitrobenzene | Nitro group directs incoming bromine to the meta position. chemicalbook.com |

| 3-Chloroaniline | Br₂ in a suitable solvent | 4-Bromo-3-chloroaniline | Amino group directs bromination primarily to the para position. smolecule.com |

| p-Fluoronitrobenzene | N-bromosuccinimide (NBS), Acetic Acid | 3-Bromo-4-fluoronitrobenzene | Mild bromination with good positional control (regioselectivity). google.com |

Nitro Group Introduction and Positional Control

The introduction of the nitro group at the correct position is equally crucial. This is typically accomplished through electrophilic nitration using a mixture of nitric acid and sulfuric acid. The position of nitration is dictated by the directing effects of the substituents already present on the aromatic ring.

For example, in the synthesis of an analog, the process might start with the nitration of 3-chloroacetanilide. smolecule.com The acetamido group is an ortho-, para-director, guiding the incoming nitro group. Subsequent hydrolysis of the acetamido group and another halogenation step would follow. smolecule.com Similarly, the nitration of bromobenzene (B47551) results in a mixture of ortho- and para-nitrobromobenzene, which can be separated. youtube.com

To improve safety and reduce waste, alternative nitrating agents are being explored. One such method uses nitrogen dioxide instead of the traditional nitric acid-sulfuric acid mixture, which eliminates the generation of spent acid and reduces environmental pollution. google.com Positional control remains a key aspect, and protecting groups are often employed. For instance, the formylation of 3-chloroaniline to 3-chloroformanilide is used to control the subsequent nitration step, after which the formyl group is removed by hydrolysis. google.com

Amination Pathways for Aryl Halides

The final step in many synthetic routes to substituted anilines is the formation of the amino group. The most common method is the reduction of a corresponding nitro compound. This transformation is well-established and can be achieved using various reducing agents.

A classic and effective method is the reduction of the nitro group using iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. chemicalbook.com For example, 1-bromo-2-chloro-3-nitrobenzene (B1291829) can be reduced to 3-bromo-2-chloroaniline (B183718) in high yield using iron powder in a mixture of ethanol (B145695), acetic acid, and water. chemicalbook.com Other metal-based reductions include using tin (Sn) or zinc (Zn) in acidic media.

Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas, is another widely used, clean, and efficient method for nitro group reduction. An alternative, greener approach involves the use of thiourea (B124793) dioxide in the presence of sodium hydroxide, which efficiently reduces N-substituted-2-nitroanilines to the corresponding diamines, producing environmentally benign urea (B33335) as a byproduct. researchgate.net

In some strategies, the amino group is introduced via nucleophilic aromatic substitution (amination) on a highly activated aryl halide. For instance, 2,4-dichloronitrobenzene (B57281) can undergo high-pressure amination with ammonia (B1221849) in an autoclave to replace one of the chlorine atoms with an amino group, yielding 5-chloro-2-nitroaniline. google.com

Novel Catalytic Approaches in Aniline Synthesis

Modern synthetic chemistry is increasingly moving towards catalytic methods, which offer greater efficiency, selectivity, and sustainability compared to stoichiometric reactions. The synthesis of complex anilines has benefited significantly from these advancements.

Metal-Catalyzed C-X Bond Formation (X = Br, Cl)

Transition metal catalysis has revolutionized the formation of carbon-halogen bonds. These methods often proceed under milder conditions and with higher regioselectivity than traditional electrophilic halogenation.

Copper(II) halides (CuBr₂ and CuCl₂) have been shown to be effective for the para-selective direct bromination and chlorination of nitrosoarenes under mild conditions. acs.org This method provides halogenated arylnitroso compounds with high regioselectivity, which can then be reduced in a one-pot procedure to the corresponding para-halogenated anilines. acs.org

Palladium and nickel catalysts are central to modern cross-coupling reactions. While often used for C-N or C-C bond formation, the principles are applicable to C-X bond formation. researchgate.netbeilstein-journals.org For example, palladium-catalyzed methods have been developed for the direct fluorination of C-H bonds using directing groups to control the position of halogenation. beilstein-journals.org Similar strategies can be adapted for chlorination and bromination. The use of bulky, electron-rich ligands is often crucial for the efficiency of these palladium- and nickel-catalyzed reactions, enabling the coupling of aryl halides with a variety of nucleophiles. researchgate.netuni-regensburg.de

| Catalyst System | Reaction Type | Substrate Example | Key Advantage |

| Copper(II) Halide (CuX₂) | Direct C-H Halogenation | Nitrosoarenes | High para-selectivity under mild conditions. acs.org |

| Palladium(II) Acetate (B1210297) with Ligands | C-H Functionalization | Heteroarene N-oxides | Enables functionalization at specific C-H sites via directing groups. acs.org |

| Nickel/Photoredox with tert-Butylamine | Cross-Coupling | Aryl Halides & Phenols/Anilines | Uses an inexpensive, bifunctional additive as both base and ligand. uni-regensburg.de |

| Rhodium(I) Complexes | C-H Amination | C(sp²)-H bonds with organic azides | Mild and direct C-N bond formation without external oxidants. nih.gov |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its analogs, several strategies align with these principles.

One significant area of improvement is the choice of solvents and reagents. A novel procedure for the synthesis of 4,5-dialkoxy-2-nitroanilines, which are structurally related to the target compound, uses alcohol as both the reagent and the solvent. uj.edu.pl This approach, based on nucleophilic aromatic substitution (ArSN), avoids the use of non-green solvents like DMF, DMSO, or NMP, which are common in such reactions. uj.edu.pl

Another green approach focuses on waste reduction. The use of nitrogen dioxide for nitration instead of a nitric-sulfuric acid mixture prevents the formation of large quantities of acidic waste. google.com Similarly, employing catalytic reduction methods for the nitro group, such as catalytic hydrogenation or the use of thiourea dioxide, is preferable to stoichiometric metal-acid reductions (e.g., Fe/HCl), which generate large amounts of metal sludge waste. chemicalbook.comresearchgate.net

The development of one-pot procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, also represents a green strategy. This minimizes solvent usage, reduces waste, and saves energy and time. The one-pot synthesis of halogenated anilines from nitrosoarenes via copper-catalyzed halogenation followed by in-situ reduction is a prime example of this efficient and more sustainable approach. acs.org

Multistep Synthesis Design and Efficiency Analysis

The synthesis of this compound is not a trivial single-step process but rather a multistep endeavor that hinges on the directing effects of substituents on the aniline ring. A logical synthetic pathway would commence from a readily available starting material, such as 2-nitroaniline (B44862), and sequentially introduce the halogen atoms. The order of these halogenation steps is critical to achieving the desired 1,2,3,4-substitution pattern.

A plausible synthetic route starts with the chlorination of 2-nitroaniline. The nitro group is a meta-director and deactivating, while the amino group is an ortho-, para-director and activating. The strong activating effect of the amino group typically directs electrophilic substitution to the positions ortho and para to it. In 2-nitroaniline, the para-position (position 4) is the most sterically accessible and electronically favored position for electrophilic attack. Following the introduction of the chlorine atom at the 4-position to yield 4-chloro-2-nitroaniline, the next step is bromination. The existing substituents (amino, nitro, and chloro) will direct the incoming bromine atom. The amino group will strongly direct ortho and para. The para position is already occupied by the chloro group. The ortho position (position 6) is sterically hindered by the adjacent nitro group. The nitro group will direct meta (to position 5), and the chloro group will direct ortho and para (to position 3 and 5). The most likely position for bromination would be position 3 or 5.

An alternative strategy could involve the bromination of 2-nitroaniline first to produce 4-bromo-2-nitroaniline (B116644). thieme-connect.comrsc.org Subsequent chlorination would then be directed by the existing groups to yield the final product. Research into the regioselective halogenation of anilines provides insight into the efficiency of such steps. For instance, the bromination of 2-nitroaniline to 4-bromo-2-nitroaniline can be achieved with high yield. thieme-connect.comrsc.org

The efficiency of each step is highly dependent on the reaction conditions. For instance, in the synthesis of related haloanilines, the choice of solvent and catalyst has been shown to significantly impact the yield and formation of byproducts.

Table 1: Illustrative Synthesis Efficiencies for Halogenation of 2-Nitroaniline Analogs

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Nitroaniline | CuSO₄·5H₂O, NaBr, Na₂S₂O₈ in CH₃CN/H₂O | 4-Bromo-2-nitroaniline | 94 | thieme-connect.comrsc.org |

| 2-Nitroaniline | CuCl₂ in 1-hexyl-3-methylimidazolium (B1224943) chloride, 40°C, 16h | 4-Chloro-2-nitroaniline | 85 | beilstein-journals.orgresearchgate.net |

| 2-Nitroaniline | CuBr₂ in 1-hexyl-3-methylimidazolium bromide, rt, 3h | 4-Bromo-2-nitroaniline | 88 | researchgate.netnih.gov |

| 4-Nitroaniline | N-Chlorosuccinimide, Iron(III) chloride, 60°C, 24h | 2-Chloro-4-nitroaniline | 89 | core.ac.uk |

This table is illustrative and shows yields for key transformation types required for the synthesis of this compound, based on analogous compounds.

Purification Techniques and Yield Optimization in Research Synthesis

The purification of the final this compound product and its intermediates is crucial for obtaining a compound of high purity, which is essential for its subsequent use. Common purification techniques documented for similar substituted nitroanilines include recrystallization and column chromatography. rsc.orgchemicalbook.com

Recrystallization is often employed to purify solid products. The choice of solvent is critical and is determined by the solubility of the desired compound and its impurities. For instance, in the synthesis of related compounds, recrystallization from aqueous solutions or organic solvents like ethanol is common. google.com

Column chromatography is a versatile technique for separating complex mixtures. For non-polar to moderately polar compounds like halogenated nitroanilines, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. rsc.orgchemicalbook.com The ratio of these solvents is optimized to achieve the best separation. Progress of the purification is often monitored by thin-layer chromatography (TLC). rsc.org Following separation, the solvent is removed under vacuum to yield the purified compound. rsc.org

Yield optimization is a key aspect of synthetic research. Several factors can be adjusted to maximize the yield and minimize the formation of unwanted byproducts. These include:

Reaction Temperature: Temperature can significantly influence the rate and selectivity of a reaction. For instance, in the synthesis of 4,5-dialkoxy-2-nitroanilines, increasing the temperature in a high-pressure tube reduced the reaction time from hours to just one hour and significantly increased the yield. uj.edu.pl

Reaction Time: Monitoring the reaction progress using techniques like TLC allows for the determination of the optimal reaction time to maximize product formation without significant decomposition or side reactions. rsc.org

Catalyst and Reagents: The choice and amount of catalyst and reagents are critical. For example, in the copper-catalyzed bromination of 2-nitroaniline, screening different amounts of NaBr and the oxidant Na₂S₂O₈ was performed to find the optimal conditions for high yield and selectivity. thieme-connect.com The use of ionic liquids as solvents in the copper-halide-mediated halogenation of anilines has been shown to improve yields and provide a safer operational choice. beilstein-journals.orgresearchgate.netnih.gov

Work-up Procedure: The work-up process after the reaction is complete is also vital for maximizing the isolated yield. This often involves quenching the reaction with a suitable reagent (e.g., sodium thiosulfate (B1220275) to remove excess bromine or sodium bicarbonate to neutralize acid), followed by extraction with an appropriate organic solvent like ethyl acetate. rsc.orgpsu.edu The organic layers are then typically washed with water and dried over a drying agent like sodium sulfate (B86663) before the solvent is evaporated. rsc.org

Table 2: Parameters for Yield Optimization in the Synthesis of Substituted Nitroanilines

| Parameter | Variation/Condition | Effect on Yield/Reaction | Reference |

|---|---|---|---|

| Solvent | Ionic Liquid (1-hexyl-3-methylimidazolium chloride) vs. Aqueous HCl | Higher yield and milder conditions in ionic liquid for chlorination. | beilstein-journals.orgnih.gov |

| Temperature | Heating to 110°C in a high-pressure tube | Reduced reaction time and increased yield for transetherification. | uj.edu.pl |

| Reagent Stoichiometry | Optimization of NaBr and Na₂S₂O₈ equivalents | Improved assay yield and product ratio in bromination. | thieme-connect.com |

| Purification Method | Column chromatography (hexane: ethyl acetate eluent) | Isolation of pure product from reaction mixture. | rsc.org |

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Connectivity

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-Bromo-4-chloro-2-nitroaniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques offers an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the amine protons. The substitution pattern on the benzene (B151609) ring significantly influences the chemical shifts of the aromatic protons. The electron-withdrawing nature of the nitro group and the halogens (bromine and chlorine) deshields the aromatic protons, causing them to resonate at a lower field (higher ppm values).

The aromatic region will display two doublets, corresponding to the protons at the C5 and C6 positions. The proton at C6, being ortho to the electron-withdrawing nitro group, is expected to be the most deshielded. The proton at C5 will be influenced by the adjacent chlorine and the meta-positioned nitro and bromo groups. The coupling between these two adjacent protons (ortho-coupling) will result in a characteristic doublet for each signal, with a coupling constant (³JHH) typically in the range of 8-9 Hz.

The protons of the amine group (-NH₂) will appear as a broad singlet. The chemical shift of the amine protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. In a typical non-polar solvent like CDCl₃, the amine protons are expected to appear in the range of 5.0-6.0 ppm.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.50 - 7.70 | d | ~8.5 |

| H-6 | 8.00 - 8.20 | d | ~8.5 |

| NH₂ | 5.50 - 6.50 | br s | - |

Note: Predicted values are based on the analysis of similar substituted nitroanilines. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the six aromatic carbons. The chemical shifts of these carbons are influenced by the attached substituents.

The carbon atom attached to the nitro group (C2) is expected to be significantly deshielded due to the strong electron-withdrawing nature of the nitro group. Similarly, the carbons attached to the halogens (C3 and C4) will also experience deshielding. The carbon attached to the amino group (C1) will be shielded relative to the other substituted carbons due to the electron-donating nature of the amino group. The unsubstituted carbons (C5 and C6) will have chemical shifts influenced by the cumulative effects of the substituents on the ring.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 145 - 150 |

| C-2 | 135 - 140 |

| C-3 | 110 - 115 |

| C-4 | 120 - 125 |

| C-5 | 128 - 132 |

| C-6 | 125 - 129 |

Note: Predicted values are based on the analysis of similar substituted nitroanilines. Actual experimental values may vary.

2D NMR techniques are instrumental in confirming the assignments made from 1D NMR spectra and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of H-5 and H-6, confirming their ortho-relationship. This is a crucial piece of evidence for the assignment of these aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would show cross-peaks between H-5 and C-5, and between H-6 and C-6, allowing for the unambiguous assignment of these carbon resonances. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). Key HMBC correlations expected for this compound would include:

H-5 correlating with C-1, C-3, and C-4.

H-6 correlating with C-2 and C-4.

The amine protons (NH₂) correlating with C-1 and C-2. These correlations would definitively establish the substitution pattern on the aromatic ring. libretexts.org

Vibrational Spectroscopy for Functional Group Assignment and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties. rsc.org

The FTIR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its various functional groups.

N-H Stretching: The amino group will exhibit two characteristic stretching vibrations: an asymmetric stretch (νas(NH₂)) and a symmetric stretch (νs(NH₂)). These bands are typically observed in the region of 3300-3500 cm⁻¹.

N-O Stretching: The nitro group will show two strong absorption bands corresponding to its asymmetric (νas(NO₂)) and symmetric (νs(NO₂)) stretching vibrations, typically appearing in the ranges of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C=C Stretching: The aromatic ring will have several characteristic C=C stretching vibrations in the region of 1400-1600 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond is expected in the range of 1250-1350 cm⁻¹.

C-H Stretching: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

C-Cl and C-Br Stretching: The C-Cl stretching vibration is expected in the region of 600-800 cm⁻¹, while the C-Br stretch will appear at a lower frequency, typically between 500 and 600 cm⁻¹.

Predicted FTIR Data for this compound:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Asymmetric N-H Stretch | 3450 - 3500 |

| Symmetric N-H Stretch | 3350 - 3400 |

| Aromatic C-H Stretch | 3050 - 3150 |

| Asymmetric N-O Stretch | 1520 - 1560 |

| Symmetric N-O Stretch | 1340 - 1370 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-N Stretch | 1280 - 1340 |

| C-Cl Stretch | 700 - 750 |

| C-Br Stretch | 550 - 600 |

Note: Predicted values are based on the analysis of similar substituted nitroanilines. Actual experimental values may vary.

FT-Raman spectroscopy provides complementary information to FTIR. While vibrations involving a change in dipole moment are strong in FTIR, vibrations that cause a change in polarizability are strong in Raman.

In the FT-Raman spectrum of this compound, the symmetric vibrations of the nitro group and the aromatic ring are expected to be particularly intense. The C-Cl and C-Br stretching vibrations will also be observable. The combination of FTIR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule. researchgate.net The analysis of the vibrational spectra of a series of halosubstituted anilines has shown that the positions of the halogen substituents can influence the vibrational frequencies. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Behavior

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are excited from a lower energy level to a higher one. The wavelengths of light absorbed are characteristic of the molecule's electronic structure. For a compound like this compound, the presence of the nitro (-NO2) and amino (-NH2) groups, along with the halogen substituents on the benzene ring, would be expected to give rise to distinct absorption bands. These transitions are typically of the π → π* and n → π* types, arising from the delocalized π-system of the benzene ring and the non-bonding electrons on the oxygen and nitrogen atoms.

The position and intensity of these absorption maxima (λmax) are influenced by the solvent polarity and the electronic effects of the substituents. However, specific experimental UV-Vis spectral data for this compound, which would be presented in a data table, are not available in published literature.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation pattern. In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (C₆H₄BrClN₂O₂), high-resolution mass spectrometry would provide a highly accurate molecular weight. The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show characteristic losses of the nitro group (NO₂), and potentially the halogen atoms (Br and Cl), leading to a series of fragment ions that could confirm the substitution pattern on the aniline (B41778) ring.

While predicted mass spectrometry data for isomers of this compound are available, experimentally determined fragmentation analysis for this compound is not documented in readily accessible scientific resources.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction: Unit Cell Parameters and Crystal Packing

A successful single-crystal X-ray diffraction experiment on this compound would yield the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal lattice). This data would reveal how the molecules pack in the solid state, which is influenced by intermolecular forces such as hydrogen bonding and van der Waals interactions. For related nitroaniline compounds, the crystal packing is often stabilized by hydrogen bonds involving the amino and nitro groups. However, specific crystallographic data for this compound are not present in the current body of scientific literature.

Hirshfeld Surface Analysis for Intermolecular Interactions and Hydrogen Bonding Networks

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal structure. By mapping properties onto this surface, one can identify the types and relative importance of different intermolecular contacts, such as hydrogen bonds and halogen-halogen interactions. For a molecule like this compound, this analysis would be crucial for understanding the role of the amino, nitro, bromo, and chloro substituents in directing the crystal packing. This analysis is contingent on having the crystal structure data from X-ray diffraction, which is currently unavailable.

Quantum Chemical and Computational Investigations of 3 Bromo 4 Chloro 2 Nitroaniline

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Optimization

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as molecules. It is employed to predict a wide range of molecular properties, including optimized geometry and electronic structure.

Selection of Exchange-Correlation Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional and basis set. For substituted anilines, including halogenated and nitro-substituted derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice. This functional provides a good balance between accuracy and computational cost.

The selection of the basis set is also crucial. The 6-311++G(d,p) basis set is often employed for such systems. This Pople-style basis set includes diffuse functions (++) on heavy and hydrogen atoms, which are important for describing the behavior of electrons far from the nucleus, and polarization functions (d,p) on heavy and hydrogen atoms, which account for the non-spherical distribution of electron density in molecules. The combination of B3LYP with 6-311++G(d,p) has been shown to provide reliable results for the geometric and electronic properties of similar molecules. researchgate.netnih.gov

Table 1: Selected Exchange-Correlation Functional and Basis Set

| Component | Selection |

| Exchange-Correlation Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

Validation of Optimized Geometries against Experimental Data

A critical step in computational studies is the validation of the calculated results against experimental data. For molecular structures, X-ray crystallography provides precise measurements of bond lengths and angles. Theoretical calculations for similar compounds, such as 2-chloro-4-nitroaniline (B86195) and 4-bromo-2-chloroaniline, using the B3LYP/6-311G(d,p) and B3LYP/6-311++G(d,p) levels of theory have demonstrated good agreement between the optimized geometric parameters and the experimental X-ray diffraction data. researchgate.netsphinxsai.comresearchgate.netresearchgate.net This concordance lends confidence to the use of these computational methods for predicting the structure of 3-Bromo-4-chloro-2-nitroaniline.

Table 2: Illustrative Comparison of Theoretical and Experimental Geometrical Parameters for a Related Compound (4-Bromo-2-chloroaniline)

| Parameter | Theoretical (B3LYP) | Experimental (X-ray) |

| C-Br Bond Length (Å) | 1.898 | 1.891 |

| C-Cl Bond Length (Å) | 1.751 | 1.742 |

| C-N (amino) Bond Length (Å) | 1.391 | 1.383 |

| C-C Bond Lengths (Å) | 1.385 - 1.402 | 1.361 - 1.382 |

| C-C-C Bond Angles (°) | 118.9 - 121.2 | 117.1 - 121.8 |

Data for 4-Bromo-2-chloroaniline. researchgate.netresearchgate.net Similar agreement is expected for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. libretexts.orgimperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. The energies of these orbitals are important indicators of a molecule's reactivity. For nitroaniline derivatives, the HOMO is typically localized on the aniline (B41778) ring and the amino group, which are electron-rich, while the LUMO is concentrated on the electron-withdrawing nitro group. researchgate.netresearchgate.net

Table 3: Calculated HOMO and LUMO Energies for a Related Compound (2-chloro-4-nitroaniline)

| Orbital | Energy (eV) |

| HOMO | -6.98 |

| LUMO | -2.35 |

Calculated at the B3LYP/6-311G(d,p) level of theory. sphinxsai.com

HOMO-LUMO Energy Gap and its Implications for Reactivity

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap. A large energy gap indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests higher reactivity. For 2-chloro-4-nitroaniline, the calculated HOMO-LUMO gap is 4.63 eV, indicating a relatively stable molecule. sphinxsai.com A similar stability would be expected for this compound.

Molecular Electrostatic Potential (MESP) Surface Mapping

Molecular Electrostatic Potential (MESP) mapping is a crucial computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. rsc.orgtandfonline.com The MESP surface of this compound, calculated using methods like Density Functional Theory (DFT), reveals distinct regions of positive, negative, and neutral electrostatic potential. rsc.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful technique to study intramolecular charge transfer (ICT), hyperconjugative interactions, and the hybridization of atoms within a molecule. rsc.orgtandfonline.com For this compound, NBO analysis, often performed with DFT methods, provides quantitative insights into the delocalization of electron density between donor and acceptor orbitals. rsc.orgijcce.ac.ir

Natural Population Analysis (NPA) for Atomic Charge Distribution

Natural Population Analysis (NPA) provides a method to calculate the distribution of atomic charges within a molecule, offering a more chemically intuitive picture than other methods like Mulliken population analysis. rsc.orgrsc.org In this compound, NPA reveals the specific charge on each atom, which is fundamental to understanding its electrostatic interactions and reactivity.

The analysis typically shows that the oxygen atoms of the nitro group carry a significant negative charge, while the nitrogen of the nitro group is positively charged. The carbon atoms attached to the electronegative bromine, chlorine, and nitro groups will have a more positive charge compared to other ring carbons. The nitrogen of the amine group will be less negative due to the electron-withdrawing effects of the substituents on the ring. This detailed charge distribution is crucial for modeling intermolecular forces and predicting how the molecule will interact with other molecules. researchgate.net

Theoretical Prediction and Simulation of Spectroscopic Parameters (NMR, IR, Raman, UV-Vis)

Computational chemistry allows for the accurate prediction and simulation of various spectroscopic parameters, which can be compared with experimental data to validate the computed molecular structure and properties. bohrium.com

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. science.gov These theoretical shifts for this compound can be correlated with experimental data to assign the signals in the NMR spectra, aiding in the structural elucidation of the molecule. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis) of the molecule. science.gov This analysis predicts the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically π→π* and n→π* transitions, which are responsible for the molecule's color and photochemical behavior. researchgate.net

Theoretical Studies on Nonlinear Optical (NLO) Properties and Molecular Hyperpolarizability

Molecules with significant intramolecular charge transfer, like many substituted anilines, are often investigated for their nonlinear optical (NLO) properties. bohrium.commq.edu.au Theoretical calculations, such as those using DFT or Møller-Plesset perturbation theory (MP2), can predict the NLO response of this compound. bohrium.commq.edu.au

Key NLO parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), are calculated to assess the material's potential for applications in optoelectronics and photonics. ijcce.ac.irdntb.gov.ua The presence of both strong electron-donating (amine) and electron-withdrawing (nitro) groups connected through a π-conjugated system suggests that this compound could exhibit a significant NLO response. Theoretical studies explore how the specific arrangement and nature of the substituents (bromo and chloro) influence the molecular hyperpolarizability. bohrium.commq.edu.au

Conformational Landscape and Energetic Stability Analysis

The presence of the amine and nitro groups allows for the possibility of different rotational conformations (conformers) in this compound. Computational methods are used to explore the conformational landscape and determine the relative energetic stabilities of these conformers. researchgate.net

By performing a potential energy surface scan, researchers can identify the most stable conformer and the energy barriers for rotation around the C-N bonds. This analysis is crucial for understanding the molecule's flexibility and the predominant structure it adopts under different conditions. The stability of different conformers can be influenced by intramolecular hydrogen bonding and steric hindrance between the substituents. researchgate.net

Reactivity Profiles and Mechanistic Pathways of 3 Bromo 4 Chloro 2 Nitroaniline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for highly substituted, electron-deficient aromatic rings. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. masterorganicchemistry.com

The reactivity of 3-Bromo-4-chloro-2-nitroaniline in SNAr reactions is profoundly enhanced by the presence of the nitro group. Electron-withdrawing groups are essential for stabilizing the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction. masterorganicchemistry.com The nitro group, positioned ortho to the bromine atom and meta to the chlorine atom, exerts a powerful electron-withdrawing effect through both induction and resonance.

The ortho-nitro group is particularly effective at stabilizing the intermediate formed upon nucleophilic attack at the C3 position (bearing the bromine) or the C4 position (bearing the chlorine) by delocalizing the negative charge onto its oxygen atoms. The halogens themselves contribute to the ring's electrophilicity through their inductive electron withdrawal, although they have a weaker, opposing resonance effect. The amino group, being a strong electron-donating group, generally deactivates the ring towards nucleophilic attack. However, the combined activating effect of the ortho-nitro group and the two halogens typically overcomes the deactivating influence of the amino group, rendering the molecule susceptible to SNAr.

Table 1: Influence of Substituents on SNAr Reactivity

| Substituent | Position | Electronic Effect | Influence on SNAr |

|---|---|---|---|

| -NO₂ | 2 | Strongly electron-withdrawing (Resonance and Inductive) | Strongly Activating |

| -Br | 3 | Electron-withdrawing (Inductive), Weakly donating (Resonance) | Activating (Inductive) / Potential Leaving Group |

| -Cl | 4 | Electron-withdrawing (Inductive), Weakly donating (Resonance) | Activating (Inductive) / Potential Leaving Group |

| -NH₂ | 1 | Strongly electron-donating (Resonance) | Deactivating |

Regioselectivity in the SNAr reactions of this compound is determined by two main factors: the position of the activating nitro group and the relative ability of the halogens to act as leaving groups. Nucleophilic attack is favored at positions that are ortho or para to strongly electron-withdrawing groups. In this molecule, the C3-Br bond is ortho to the C2-nitro group, and the C4-Cl bond is meta to it. The ortho relationship provides more effective stabilization of the negative charge in the Meisenheimer intermediate.

Furthermore, the nature of the halogen itself influences which is a better leaving group. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. masterorganicchemistry.com Consequently, the bond strength of the carbon-halogen bond is less important than the halogen's ability to stabilize the intermediate through its inductive effect. The typical order of reactivity for halogens as leaving groups in SNAr is F > Cl > Br > I, which is the reverse of their order in SN1 or SN2 reactions. masterorganicchemistry.com However, considering the superior stabilization provided by the ortho-nitro group for an attack at C3, substitution of the bromine atom is often the predicted major pathway. The precise outcome can be influenced by the nature of the nucleophile and the reaction conditions. Stereoselectivity is generally not a factor in these reactions unless the nucleophile or the resulting product contains a chiral center.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The substituents already present on the ring govern the reaction's feasibility and the position of the new substituent.

The net effect is a complex competition. The two available positions for substitution are C5 and C6.

Position C5: This position is ortho to the -Cl group and meta to the -NH₂, -Br, and -NO₂ groups.

Position C6: This position is ortho to the -NH₂ group and meta to the -Cl and -NO₂ groups.

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NH₂ | 1 | Strongly Activating | Ortho, Para |

| -NO₂ | 2 | Strongly Deactivating | Meta |

| -Br | 3 | Deactivating | Ortho, Para |

| -Cl | 4 | Deactivating | Ortho, Para |

Investigation of Nitro-Group Migration Phenomena in Substituted Anilines

While uncommon, the migration of a nitro group is a known phenomenon in certain highly substituted aromatic systems, particularly during nucleophilic substitution reactions. clockss.orgresearchgate.net Studies on structurally related compounds, such as 3-bromo-4-nitropyridine, have shown that upon reaction with amines in polar aprotic solvents, an unexpected product resulting from nitro-group migration can be formed alongside the expected substitution product. clockss.orgcrossref.org

In the case of this compound, a similar rearrangement could be envisioned under specific conditions. The mechanism for such a migration in related systems is thought to involve the formation of an anionic intermediate, which then facilitates the shift of the nitro group. For instance, a nucleophile might attack the ring, and instead of displacing a halide, it could induce a rearrangement where the nitro group at C2 migrates to an adjacent position. This type of reaction is highly dependent on the substrate, nucleophile, solvent, and base used. clockss.org The apparent migration of a nitro group from position 5 to 4 has also been noted as a novel metabolic route for certain nitroimidazolyl compounds. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions Involving Aryl Halides

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org this compound, possessing two different halogen atoms, is an excellent candidate for these transformations.

The key to its utility lies in the differential reactivity of the carbon-bromine and carbon-chlorine bonds. In palladium-catalyzed coupling, the first step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. mdpi.com The reactivity of this step follows the general trend: C-I > C-Br > C-Cl > C-F. mdpi.com This significant difference in reactivity allows for selective functionalization.

The C-Br bond at position 3 is substantially more reactive than the C-Cl bond at position 4. Therefore, it is possible to perform a selective cross-coupling reaction at the C3 position while leaving the chlorine atom at C4 untouched. This allows for a stepwise functionalization of the molecule, where the bromo-position is reacted first, and the chloro-position can be targeted in a subsequent reaction under more forcing conditions or with a more specialized catalyst system. This selective reactivity makes this compound a versatile building block in multi-step organic synthesis. smolecule.com

Table 3: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling

| Aryl Halide (Ar-X) | Relative Reactivity | Typical Reaction Conditions |

|---|---|---|

| Ar-I | Highest | Mildest conditions, wide range of catalysts |

| Ar-Br | High | Mild to moderate conditions, most standard catalysts effective |

| Ar-Cl | Moderate | Requires more forcing conditions or specialized, highly active catalysts (e.g., with bulky phosphine (B1218219) ligands) |

| Ar-F | Lowest | Generally unreactive except in specific cases |

Suzuki-Miyaura Cross-Coupling for Biaryl Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.govfishersci.fr In the case of this compound, the bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions. This selectivity allows for the preferential formation of a biaryl linkage at the 3-position.

The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (or its ester) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Table 1: Hypothetical Suzuki-Miyaura Reaction of this compound

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |

| 3 | 2-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 78 |

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions. Actual yields may vary.

Research on similar ortho-substituted anilines has demonstrated that these couplings can be challenging due to the potential for the amino group to coordinate to the palladium catalyst, thereby inhibiting its activity. nih.gov However, the use of appropriate ligands and reaction conditions can overcome this issue, enabling efficient coupling. nih.gov For instance, studies on unprotected ortho-bromoanilines have shown that ligands like CataCXium A can be effective. nih.gov

C-N Coupling Reactions for Amine Functionalization

The Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds, allowing for the arylation of amines. acs.org Similar to the Suzuki-Miyaura reaction, the bromine atom of this compound is the more reactive site for palladium-catalyzed C-N coupling. This allows for the selective introduction of an amino group at the 3-position.

The catalytic cycle of the Buchwald-Hartwig reaction also begins with the oxidative addition of the aryl halide to a Pd(0) species. This is followed by the coordination of the amine to the palladium center, deprotonation by a base to form an amido complex, and finally, reductive elimination to give the arylated amine product.

Table 2: Hypothetical Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst | Base | Solvent | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 90 |

| 2 | Aniline (B41778) | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 82 |

| 3 | Benzylamine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 88 |

This table is illustrative and based on typical conditions for Buchwald-Hartwig amination. Actual yields may vary.

Copper-catalyzed C-N coupling reactions also provide a valuable alternative for the amination of aryl halides. researchgate.net These reactions often utilize ligands such as phosphoramidites or 1,2,3,4-tetrahydro-8-hydroxyquinoline to facilitate the coupling under milder conditions. researchgate.net

Redox Chemistry: Oxidation and Reduction Pathways of the Nitro and Amine Functionalities

The nitro and amine groups of this compound are susceptible to oxidation and reduction, leading to a variety of products with different functionalities.

The reduction of the nitro group is a common transformation. Depending on the reducing agent and reaction conditions, the nitro group can be fully reduced to an amine or partially reduced to intermediate species like nitroso or hydroxylamino compounds. Common reducing agents include metals like iron, zinc, or tin in acidic media, as well as catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). The reduction of nitroanilines can lead to the formation of valuable diamine intermediates. nih.gov The chemical reduction of 4-nitroaniline, a related compound, is a thermodynamically favorable process but often requires a catalyst to overcome the kinetic barrier. rsc.org

The oxidation of the aniline moiety can be achieved using various oxidizing agents. For instance, the electrooxidation of p-nitroaniline on a platinum electrode has been studied using cyclic voltammetry, revealing a one-electron transfer process. jetir.org The oxidation of the amino group can lead to the formation of nitroso compounds, azoxybenzenes, or even polymerization, depending on the reaction conditions.

Detailed Mechanistic and Kinetic Studies using Combined Computational and Experimental Approaches

The combination of computational and experimental methods provides a powerful tool for gaining a deep understanding of reaction mechanisms and kinetics. uomustansiriyah.edu.iqresearchgate.net For reactions involving this compound, density functional theory (DFT) calculations can be used to model transition states, calculate activation energies, and predict reaction pathways. These computational insights can then be validated and refined through experimental studies.

For example, in the context of Suzuki-Miyaura and Buchwald-Hartwig reactions, computational studies can help in understanding the role of ligands in promoting the catalytic cycle, the relative reactivity of the C-Br versus C-Cl bond, and the potential for side reactions.

Similarly, voltammetric studies combined with computational modeling can elucidate the complex redox behavior of the molecule. researchgate.net These studies can provide information on electron transfer coefficients, diffusion coefficients, and the kinetics of the electrode processes. jetir.org For instance, studies on the electrochemical oxidation of chloro-substituted anilines have shown that the substituents can be eliminated and replaced in the course of the reaction. researchgate.net

By integrating computational and experimental approaches, a more complete picture of the reactivity and mechanistic pathways of this compound can be developed, facilitating its application in the synthesis of more complex molecules.

Advanced Chemical Transformations and Derivatization Chemistry

Precursor in the Synthesis of Biologically Relevant Scaffolds and Heterocyclic Compounds

The structural framework of 3-bromo-4-chloro-2-nitroaniline is particularly amenable to the synthesis of various heterocyclic systems, which are core components of many pharmaceutical agents. The primary synthetic strategy involves the chemical modification of its nitro and amino groups to facilitate cyclization reactions.

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry, known for their diverse biological activities. chim.itresearchgate.net The synthesis of quinoxaline (B1680401) derivatives from this compound proceeds through a two-step sequence.

The initial and critical step is the reduction of the nitro group in this compound to an amino group. This transformation yields the corresponding ortho-diamine, 3-bromo-4-chloro-benzene-1,2-diamine . This reduction can be achieved using various reagents, such as hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like graphene oxide. nih.gov

The resulting diamine is then condensed with a 1,2-dicarbonyl compound, such as a vicinal diketone or an α-haloketone. chim.itresearchgate.net This condensation reaction, often catalyzed by acids or performed under mild, room-temperature conditions, leads to the formation of the quinoxaline ring system. nih.gov The reaction tolerates a wide variety of substituents on both the diamine and the dicarbonyl compound, allowing for the synthesis of a diverse library of substituted quinoxalines. nih.gov

Table 1: Synthesis Pathway for Quinoxaline Derivatives

| Step | Reactant | Key Transformation | Product |

|---|---|---|---|

| 1 | This compound | Reduction of nitro group | 3-Bromo-4-chloro-benzene-1,2-diamine |

| 2 | 3-Bromo-4-chloro-benzene-1,2-diamine + 1,2-Dicarbonyl Compound | Condensation and Cyclization | Substituted Bromo-Chloro-Quinoxaline |

Benzothiazines are heterocyclic compounds containing a benzene (B151609) ring fused to a thiazine (B8601807) ring, a scaffold known for a broad spectrum of pharmacological properties. rsc.orgnih.gov The synthesis of 1,4-benzothiazine derivatives typically involves the reaction of a 2-aminothiophenol (B119425) with various electrophilic partners. nih.govnih.gov To utilize this compound as a precursor, a multi-step conversion to the corresponding 3-bromo-4-chloro-2-aminothiophenol intermediate is necessary. This involves the reduction of the nitro group to an amine, followed by the introduction of a thiol group at the ortho position. Once formed, this key intermediate can undergo cyclocondensation with compounds like α-haloketones or 1,3-dicarbonyl compounds to yield the desired substituted benzothiazine core structure. nih.govnih.gov

Sulfonamides are a well-established class of therapeutic agents, particularly known for their antibacterial properties. nih.gov The synthesis of sulfonamide derivatives from this compound hinges on the reactivity of its amino group (after reduction of the nitro group). The nitro group is first reduced to yield 2-amino-3-bromo-4-chloroaniline . The resulting primary aromatic amine can then react with various sulfonyl chlorides in the presence of a base. This nucleophilic substitution reaction forms a stable sulfonamide linkage, connecting the substituted aniline (B41778) core to a diverse range of aryl or alkyl sulfonyl groups.

Coumarins are a prominent class of naturally occurring and synthetic compounds that exhibit a wide range of biological activities. nih.gov Creating coumarin (B35378) conjugates with the 3-bromo-4-chloroaniline (B1338066) moiety can lead to hybrid molecules with potentially enhanced or novel pharmacological profiles.

A common strategy to form such conjugates involves activating the coumarin scaffold to make it susceptible to nucleophilic attack by an aniline derivative. For instance, 3-(bromoacetyl)coumarin is a versatile building block that readily reacts with anilines. nih.gov The synthesis would first require the reduction of the nitro group of this compound to generate 3-bromo-4-chloro-2-aminoaniline . This aniline derivative can then act as a nucleophile, attacking the bromoacetyl group of the coumarin to form a stable conjugate. This reaction pathway allows for the covalent linking of the two distinct molecular scaffolds.

Preparation of Schiff Bases and Related Imine Structures

Schiff bases, or imines, are compounds characterized by a carbon-nitrogen double bond (-C=N-). They are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. isca.injetir.org this compound possesses a primary amino group, making it a direct substrate for Schiff base formation.

The synthesis is typically a straightforward one-pot reaction where this compound is mixed with an equimolar amount of a selected carbonyl compound (e.g., an aromatic aldehyde) in a solvent like ethanol (B145695). isca.ininternationaljournalcorner.com The reaction is often facilitated by refluxing the mixture, sometimes with the addition of a catalytic amount of acid, to drive the dehydration and formation of the imine product. asianpubs.org This method allows for the preparation of a wide variety of Schiff bases, where the properties can be tuned by changing the structure of the aldehyde or ketone reactant.

Table 2: Representative Aldehydes for Schiff Base Synthesis

| Carbonyl Compound | Resulting Schiff Base Structure Feature |

|---|---|

| Salicylaldehyde | Hydroxyl group ortho to the imine bond |

| Benzaldehyde | Unsubstituted phenyl ring attached to the imine carbon |

| 4-Methoxybenzaldehyde | Methoxy-substituted phenyl ring |

| 2-Nitrobenzaldehyde | Nitro-substituted phenyl ring |

Applications in Ligand Synthesis for Coordination Chemistry

The Schiff bases derived from this compound are highly valuable as ligands in coordination chemistry. nanobioletters.com The imine nitrogen atom possesses a lone pair of electrons, making it an excellent coordination site for metal ions. internationaljournalcorner.com When the aldehyde or ketone precursor used in the Schiff base synthesis contains additional donor atoms (such as oxygen from a hydroxyl group in salicylaldehyde), the resulting ligand can be bidentate or polydentate.

These ligands can form stable coordination complexes with a variety of transition metals, such as copper(II), cobalt(II), nickel(II), and zinc(II). internationaljournalcorner.comasianpubs.org The synthesis of these metal complexes generally involves reacting the pre-formed Schiff base ligand with a metal salt (e.g., metal acetate (B1210297) or chloride) in a suitable solvent like methanol (B129727) or ethanol. The resulting metal complexes often exhibit distinct geometries, such as tetrahedral or octahedral, which influence their chemical and physical properties. internationaljournalcorner.com

Functionalization for Novel Material Development

The highly conjugated π-electron system of aromatic Schiff bases makes them attractive candidates for the development of novel organic materials, particularly in the field of nonlinear optics (NLO). researchgate.net Organic NLO materials are sought after for applications in photonics and optoelectronics due to their high laser damage thresholds and fast response times.

The synthesis of Schiff bases from this compound introduces an imine linkage that extends the π-conjugation of the aromatic system. The presence of strong electron-withdrawing (nitro) and electron-donating (amino) groups, along with polarizable halogen atoms, can enhance the second and third-order NLO properties of the molecule. By carefully selecting the aldehyde component, researchers can create donor-π-acceptor (D-π-A) structures, which are known to exhibit significant NLO activity. For example, condensing the aniline with an aldehyde containing a strong electron-donating group can create a molecular dipole that is favorable for NLO applications. researchgate.net These functionalized molecules can be grown as single crystals and characterized for their NLO properties using techniques like the Z-scan method. researchgate.net

Based on a comprehensive search of scientific literature and patent databases, there is currently no publicly available research detailing the specific applications of the chemical compound This compound in the advanced chemical transformations and derivatization chemistry outlined in the requested article structure.

Specifically, no research findings were identified for the following topics concerning this exact compound:

Design and Synthesis of Photoactive or Electroactive Derivatives:There is no published research on the specific design and synthesis of photoactive or electroactive derivatives starting from this compound.

While related halogenated nitroaniline compounds have been investigated for applications in materials science, the strict requirement to focus solely on "this compound" prevents the inclusion of such data. Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for this specific compound.

Analytical Methodologies for Purity Assessment and Reaction Monitoring in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool for the analysis of halogenated nitroanilines. It allows for the effective separation of the main compound from starting materials, by-products, and other impurities that may arise during synthesis.

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of nitroanilines, including 3-Bromo-4-chloro-2-nitroaniline, by Gas Chromatography (GC) can be challenging due to their relatively low volatility and potential for thermal degradation in the hot injection port. chromatographyonline.comthermofisher.com The presence of the polar amino and nitro groups can lead to poor peak shape and inconsistent results. epa.gov Therefore, a derivatization step to convert the analyte into a more volatile and thermally stable form is often employed, though direct injection is also possible under optimized conditions. chromatographyonline.comthermofisher.com

EPA Method 8131, for instance, outlines the determination of various aniline (B41778) derivatives by GC using a nitrogen-phosphorus detector (NPD), which offers high selectivity for nitrogen-containing compounds. epa.gov While this compound is not explicitly listed, the method is applicable to analogous compounds like 2-Bromo-6-chloro-4-nitroaniline. epa.gov For analysis, a fused silica (B1680970) capillary column, such as one coated with a dimethylpolysiloxane phase (e.g., DB-1701), is often used. epa.govresearchgate.net

Table 1: Hypothetical GC Conditions for Analysis of a Derivatized Nitroaniline

| Parameter | Value |

| Column | DB-1701 (30 m x 0.25 mm ID, 0.25 µm film) |

| Injector Temp. | 250 °C |

| Detector Temp. | 300 °C (NPD) |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.2 mL/min |

| Hypothetical Retention Time | 12.5 min |

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for the routine analysis of this compound. thermofisher.com It circumvents the need for derivatization as it operates at ambient or slightly elevated temperatures, thus avoiding thermal degradation. chromatographyonline.comthermofisher.com This technique is exceptionally well-suited for monitoring the progress of a synthesis by quantifying the disappearance of starting materials and the appearance of the product. It is also the gold standard for determining the final purity of the isolated compound. tandfonline.comresearchgate.net

A typical HPLC setup involves a reversed-phase (RP) column, such as a C18 or Biphenyl phase, which separates compounds based on their hydrophobicity. chromatographyonline.comsigmaaldrich.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often run in a gradient to ensure good separation of all components. tandfonline.comsielc.comthieme-connect.com Detection is commonly performed using a UV-Vis detector, as nitroaromatic compounds exhibit strong absorbance in the UV region (e.g., 254 nm). researchgate.netsigmaaldrich.com

Table 2: Example HPLC Method for Purity Analysis of this compound

| Parameter | Value |

| Column | Ascentis® Express Biphenyl (10 cm x 2.1 mm, 2.7 µm) sigmaaldrich.com |

| Mobile Phase | A: Water (0.1% Phosphoric Acid), B: Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 0.5 mL/min sigmaaldrich.com |

| Column Temp. | 35 °C sigmaaldrich.com |

| Detector | UV at 254 nm sigmaaldrich.com |

| Hypothetical Retention Times | Starting Material (e.g., Dichloroaniline): 6.2 min |

| This compound: 9.8 min | |

| By-product (e.g., Isomer): 10.5 min |

Thermal Analysis for Understanding Stability and Phase Transitions in Synthetic Processes

Thermal analysis techniques are crucial for characterizing the stability of nitroaromatic compounds, which can be energetic and prone to exothermic decomposition. akjournals.comresearchgate.net Understanding the thermal behavior of this compound is vital for ensuring safe handling and processing during and after its synthesis.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, a TGA scan would reveal its decomposition temperature, indicated by a sharp drop in mass. Studies on similar compounds, like 4-chloro-2-nitroaniline (B28928) and 5-chloro-2-nitroaniline, show thermal stability up to temperatures around 115-211°C, after which decomposition occurs. researchgate.netresearchgate.net The absence of significant mass loss before this point would also confirm the absence of residual solvent or water in the sample. researchgate.net

Table 3: Representative TGA Data for a Halogenated Nitroaniline

| Temperature Range (°C) | Mass Change | Interpretation |

| 30 - 200 | ~0.1% loss | Stable, minimal loss of volatiles |

| > 210 | Sharp decrease | Onset of thermal decomposition researchgate.net |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA), or the more modern Differential Scanning Calorimetry (DSC), measures the difference in temperature between a sample and a reference as a function of temperature. This technique identifies both endothermic processes (like melting) and exothermic processes (like decomposition). dergipark.org.trdergipark.org.tr For this compound, the DTA curve would first show an endothermic peak corresponding to its melting point. At higher temperatures, a strong exothermic peak would appear, signifying the energy released during decomposition. akjournals.comresearchgate.net This exotherm provides critical information about the compound's thermal hazards. researchgate.net

Table 4: Summary of Thermal Events from DTA/DSC for a Halogenated Nitroaniline

| Thermal Event | Approximate Temperature (°C) | Type | Significance |

| Melting Point | 110 - 120 | Endotherm | Physical property, purity indicator |

| Decomposition | > 210 | Exotherm | Onset of thermal instability researchgate.net |

Advanced Chromatographic Purification Techniques for Research Applications

To obtain highly pure this compound for use as an analytical standard or in sensitive research applications, advanced purification methods are necessary. These techniques are essentially scaled-up versions of the analytical chromatography methods.

Flash chromatography is a common and efficient method for purifying multigram quantities of organic compounds in a research lab setting. nih.govthieme-connect.comrsc.org For a compound like this compound, a silica gel stationary phase would be used. The crude product is loaded onto the column and eluted with a solvent system of increasing polarity, typically a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). nih.govthieme-connect.com Fractions are collected and analyzed by TLC to identify those containing the pure product. slideplayer.com

For even higher purity or for separating very closely related isomers, preparative HPLC (Prep-HPLC) can be employed. This method uses the same principles as analytical HPLC but with larger columns and higher flow rates to accommodate larger sample loads. sigmaaldrich.com

Table 5: Example Flash Chromatography Protocol for Purification

| Parameter | Details |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent System | Gradient of 0% to 20% Ethyl Acetate in Hexanes nih.gov |

| Loading | Crude sample dissolved in a minimum of dichloromethane (B109758) or toluene |

| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV visualization slideplayer.com |

| Outcome | Isolation of pure this compound from starting materials and by-products |

Degradation and Environmental Transformation Pathways Academic Focus

Mechanisms of Biotransformation by Microbial Strains

The biotransformation of 3-bromo-4-chloro-2-nitroaniline is expected to proceed through various microbial mechanisms, under both aerobic and anaerobic conditions. The initial steps in the degradation of analogous compounds often involve either the reduction of the nitro group or the removal of a halogen substituent.

Under aerobic conditions , bacteria such as Rhodococcus species have been shown to degrade 2-chloro-4-nitroaniline (B86195). nih.govplos.org The proposed pathway begins with an oxidative attack where a monooxygenase enzyme replaces the nitro group with a hydroxyl group, releasing nitrite (B80452). nih.govplos.org This initial hydroxylation is a common strategy for aerobic microbes to destabilize the aromatic ring. Following this, a dioxygenase can further hydroxylate the resulting intermediate, leading to ring cleavage. nih.govplos.org For this compound, a similar oxidative denitrification would likely be a primary aerobic degradation strategy.

Under anaerobic conditions , multiple pathways are possible, as demonstrated by the degradation of 2-chloro-4-nitroaniline by a co-culture of Geobacter sp. KT7 and Thauera aromatica KT9. nih.govoup.comsci-hub.se Two parallel routes were observed:

Geobacter sp. KT7 first transformed the nitro group into an amino group, followed by dechlorination. nih.govsci-hub.se

Thauera aromatica KT9 initiated degradation by first dechlorinating the compound, followed by reduction of the nitro group. nih.govsci-hub.se

These findings suggest that anaerobic consortia could degrade this compound by initially reducing the 2-nitro group or by reductively removing either the chloro or bromo substituent. The combined action of different microbial species often enhances the degradation rate compared to individual strains. nih.govoup.com

Enzymatic Degradation Pathways and Enzyme Characterization

The microbial degradation of halogenated nitroanilines is mediated by specific enzymes that catalyze key transformation steps. Based on studies of similar compounds, several classes of enzymes are likely involved in the breakdown of this compound.

Initial Transformation Enzymes:

Nitroreductases: These enzymes are crucial, particularly under anaerobic conditions, for the reduction of the nitro group to nitroso, hydroxylamino, and finally amino groups. This transformation makes the aromatic ring more susceptible to subsequent attack.

Monooxygenases: In aerobic pathways, flavin-dependent monooxygenases can initiate degradation by oxidatively removing the nitro group as nitrite and replacing it with a hydroxyl group. nih.govplos.org For instance, the degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1 is initiated by a monooxygenase with a specific activity of 1.3 ± 0.25 nmol min⁻¹ mg⁻¹ of protein. plos.org

Dehalogenases: These enzymes catalyze the removal of halogen atoms (chlorine and bromine), a critical detoxification step. Reductive dehalogenases, often found in anaerobic bacteria, replace the halogen with a hydrogen atom.

Ring Cleavage Enzymes:

Dioxygenases: Following initial modifications, dioxygenases introduce two hydroxyl groups onto the aromatic ring, forming catechol or substituted catechol derivatives. nih.govplos.org These catechols are key intermediates that can then be processed by ring-cleavage dioxygenases (e.g., catechol 1,2-dioxygenase or catechol 2,3-dioxygenase), breaking open the aromatic ring and leading to intermediates that can enter central metabolic pathways. plos.org

The table below summarizes the key enzymes and their probable roles in the degradation of this compound, as inferred from analog studies.

| Enzyme Class | Probable Function in Degradation | Metabolic Condition | Example from Analogous Compounds |

|---|---|---|---|

| Nitroreductase | Reduction of the nitro group (-NO₂) to an amino group (-NH₂) | Anaerobic | Initial step in the degradation of 2-chloro-5-nitrophenol (B15424) by Ralstonia eutropha JMP134. |

| Flavin-dependent Monooxygenase | Oxidative removal of the nitro group, replacing it with a hydroxyl group (-OH) | Aerobic | Initiates degradation of 2-chloro-4-nitroaniline in Rhodococcus sp. strain MB-P1. nih.govplos.org |

| Aniline (B41778) Dioxygenase | Hydroxylation of the aromatic ring, leading to catechol formation | Aerobic | Involved in the second step of 2-chloro-4-nitroaniline degradation. plos.org |

| Dehalogenase | Removal of chlorine and/or bromine atoms | Primarily Anaerobic | Observed in the anaerobic degradation of 2-chloro-4-nitroaniline by Thauera aromatica KT9. nih.govsci-hub.se |

| Catechol Dioxygenase | Cleavage of the aromatic ring of catechol intermediates | Aerobic | Commonly involved in the degradation of chloroanilines and other aromatic compounds. plos.org |

Photodegradation Mechanisms and Products

Abiotic degradation through photolysis is a significant environmental transformation pathway for many nitroaromatic compounds. epa.gov The process can occur through direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, mediated by photosensitized reactions.

For a molecule like this compound, the aromatic ring and the nitro group act as chromophores, absorbing UV radiation. epa.gov This can lead to the excitation of the molecule and subsequent cleavage of the carbon-halogen or carbon-nitro bonds. The photodegradation of brominated flame retardants has shown that the primary process is often the nucleophilic reaction of the bromine atom on the benzene (B151609) ring. nih.gov

Indirect photolysis often involves reactive oxygen species (ROS), such as hydroxyl radicals (•OH), generated from other substances in the environment (e.g., nitrate, hydrogen peroxide). researchgate.net These highly reactive radicals can attack the aromatic ring, leading to hydroxylation, dehalogenation, and eventual mineralization. The presence of both bromo and chloro substituents may lead to a stepwise dehalogenation process, with the potential formation of various halogenated and non-halogenated phenolic or anilinic intermediates before complete degradation.

Kinetics of Degradation in Model Systems

Kinetic studies on the degradation of analogous compounds provide insight into the rates and controlling factors of these transformation processes. The degradation of nitroaromatic compounds often follows pseudo-first-order kinetics. nih.govrsc.org